Sulfobetaine

Description

sulfobetaine is a natural product found in Digenea simplex with data available.

Structure

3D Structure

Properties

IUPAC Name |

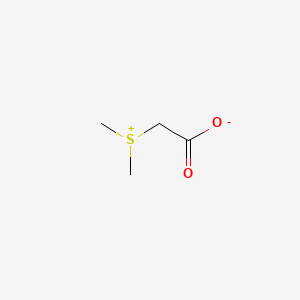

2-dimethylsulfonioacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8O2S/c1-7(2)3-4(5)6/h3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSBDWGZCVUAZQS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[S+](C)CC(=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60197081 | |

| Record name | Dimethylsulfonioacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60197081 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

120.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4727-41-7 | |

| Record name | Dimethylsulfonioacetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4727-41-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dimethylsulfonioacetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004727417 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dimethylsulfonioacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60197081 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | SULFOBETAINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8CVU22OCJW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

understanding the zwitterionic properties of sulfobetaines

An In-depth Technical Guide to the Zwitterionic Properties of Sulfobetaines for Advanced Drug Development

This guide provides researchers, scientists, and drug development professionals with a comprehensive understanding of the core zwitterionic properties of sulfobetaines and their application in creating advanced therapeutic systems. We will delve into the fundamental chemistry, synthesis, and characterization of these unique biomaterials, offering field-proven insights into their practical implementation.

The Sulfobetaine Advantage: A Molecular Overview

Sulfobetaines are a class of zwitterionic compounds that possess a unique molecular structure containing both a positively charged quaternary ammonium group and a negatively charged sulfonate group.[1] Unlike polyampholytes, where the charge depends on the surrounding pH, the charges on sulfobetaines are permanent, resulting in a net neutral charge over a broad pH range (approximately 2 to 14).[1] This inherent neutrality and strong dipole moment are the foundation for their exceptional properties, particularly in biological systems.

The primary advantage of sulfobetaines in drug development lies in their exceptional biocompatibility and "stealth" properties.[1][2][3][4] This arises from the strong electrostatic interactions between the zwitterionic groups and water molecules, which form a tightly bound hydration layer around the material.[1][5] This hydration layer acts as a physical and energetic barrier, effectively preventing the non-specific adsorption of proteins, adhesion of cells, and formation of bacterial biofilms.[1][3][6][7] This "antifouling" behavior is critical for the in vivo performance of drug delivery systems and medical implants, as it can minimize the foreign body response and improve circulation times.[3][4]

Physicochemical Properties and Their Implications

The utility of sulfobetaines in advanced applications is a direct result of their distinct physicochemical characteristics.

Zwitterionic Nature and Superior Hydration

The presence of fixed, opposite charges on the same monomer unit leads to a strong affinity for water. This results in a robust hydration shell that is crucial for their antifouling properties.[1][5] The arrangement of these charged groups can also influence the material's properties. For instance, studies have compared sulfobetaines with carboxybetaines, noting differences in their isoelectric points and protein adsorption behaviors based on the nature of the anionic group.[8]

Thermo-Responsiveness: The UCST Phenomenon

Many this compound polymers exhibit an unusual thermo-responsive behavior known as an upper critical solution temperature (UCST).[1][9][10] This means they are soluble in water at higher temperatures but become insoluble and phase-separate upon cooling.[1] This is in contrast to the more common lower critical solution temperature (LCST) behavior seen in many other thermo-responsive polymers. The UCST can be tuned by altering the molecular structure of the this compound monomer, such as the length of the spacer between the charged groups, and by the addition of salts.[9][10] This property is highly valuable for creating "smart" materials that can respond to temperature changes for applications like controlled drug release.[11][12]

Exceptional Biocompatibility

This compound-based materials have demonstrated excellent biocompatibility, with low cytotoxicity and reduced inflammatory responses.[2][13][14] This is largely attributed to their ability to resist protein fouling, which is often the initial step in triggering an immune response to foreign materials.[3][4] By minimizing these initial interactions, this compound coatings can significantly improve the in vivo performance and longevity of medical devices and drug carriers.[3][14]

Synthesis and Fabrication of this compound-Based Systems

The versatility of sulfobetaines is further enhanced by the variety of synthetic methods available to create a range of material architectures, from linear polymers to complex hydrogel networks.

Polymerization of this compound Monomers

This compound polymers are typically synthesized via free radical polymerization of this compound-containing monomers, such as this compound methacrylate (SBMA).[1] Advanced techniques like Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization are often employed to achieve well-controlled polymers with predictable molar masses and narrow distributions.[9][10]

Formation of Advanced Drug Delivery Architectures

-

Hydrogels: this compound hydrogels are three-dimensional networks capable of absorbing large amounts of water.[15] They are excellent candidates for controlled drug delivery, as the release of therapeutic agents can be modulated by the hydrogel's crosslink density and its response to stimuli like temperature.[16][17]

-

Micelles and Nanoparticles: Amphiphilic block copolymers containing a hydrophilic this compound block and a hydrophobic block can self-assemble in aqueous solutions to form micelles or nanoparticles.[18][19] These nanostructures can encapsulate hydrophobic drugs in their core, while the this compound corona provides biocompatibility and stability in biological fluids.[19][20]

-

Surface Coatings: this compound polymers can be grafted onto the surfaces of medical devices and drug carriers to impart their antifouling properties.[6][7][21] This can be achieved through various techniques, including "grafting-from" and "grafting-to" methods, as well as simpler coating procedures like those involving Fenton reactions.[4][6][7]

Essential Characterization Techniques

A thorough characterization is crucial to validate the synthesis and performance of this compound-based materials.

| Property to be Assessed | Recommended Technique(s) | Purpose | Typical Findings |

| Chemical Structure | NMR, ATR-FTIR | To confirm the successful synthesis and incorporation of this compound moieties. | Characteristic peaks corresponding to the quaternary ammonium and sulfonate groups.[14][22] |

| Surface Wettability | Dynamic Contact Angle Measurement | To assess the hydrophilicity of this compound-modified surfaces. | Low water contact angles, indicating a high affinity for water.[6][7][14] |

| Surface Composition | XPS, SEM-EDAX | To determine the elemental composition of the surface and confirm the presence of this compound. | Detection of sulfur and nitrogen elements on the modified surface.[6][14] |

| Antifouling Performance | Protein Adsorption Assays (e.g., with Fibrinogen), Cell Adhesion Studies, Bacterial Adhesion Assays | To quantify the resistance of the material to non-specific biological interactions. | Significantly reduced adsorption of proteins and adhesion of cells and bacteria compared to unmodified surfaces.[6][7][14][23] |

| Solution Behavior | Dynamic Light Scattering (DLS) | To determine the size and size distribution of self-assembled nanoparticles or micelles. | Formation of narrowly dispersed nanoparticles in the sub-200 nm range.[18][24] |

| Drug Release Profile | UV-Vis Spectrophotometry, HPLC | To quantify the rate and extent of drug release from the delivery system over time. | Sustained and often stimuli-responsive release profiles.[24][25] |

Applications in Advanced Drug Development

The unique properties of sulfobetaines have been leveraged to address several key challenges in drug delivery.

Stimuli-Responsive Drug Delivery

By combining this compound monomers with pH- or thermo-responsive monomers, researchers have created sophisticated drug carriers that release their payload in response to specific environmental triggers.[18][26] For example, copolymers containing pH-sensitive blocks can be designed to be stable at physiological pH (7.4) but disassemble and release the drug in the acidic microenvironment of a tumor.[18][20]

Sustained and Controlled Release

This compound-based systems, such as biodegradable polymer-drug conjugates, can provide sustained release of therapeutics like paclitaxel.[24][25] This avoids the burst release often seen with simple encapsulation systems, which can lead to systemic toxicity and reduced bioavailability.[25] The drug release can be further controlled by the nature of the linkage between the drug and the polymer, with acid-labile linkers enabling faster release in acidic conditions.[25]

Enhancing Biocompatibility of Nanocarriers

The antifouling surface of this compound-coated nanoparticles significantly reduces their non-specific interactions with biomolecules in the bloodstream.[24][25] This "stealth" property helps to prolong circulation time, allowing for greater accumulation of the drug at the target site through mechanisms like the enhanced permeability and retention (EPR) effect in tumors.

Key Experimental Protocols

To facilitate the practical application of the concepts discussed, this section provides streamlined, step-by-step methodologies for key experimental workflows.

Protocol: Synthesis of Poly(this compound methacrylate) (PSBMA) via RAFT

Objective: To synthesize a well-defined PSBMA homopolymer with controlled molecular weight and low polydispersity.

Materials:

-

This compound methacrylate (SBMA) monomer

-

RAFT agent (e.g., 4-cyano-4-(phenylcarbonothioylthio)pentanoic acid)

-

Initiator (e.g., AIBN)

-

Nitrogen source for deoxygenation

-

Reaction vessel with magnetic stirrer and condenser

Procedure:

-

Reagent Preparation: Dissolve SBMA monomer, RAFT agent, and initiator in the chosen solvent in the reaction vessel. The molar ratios will determine the target molecular weight.

-

Deoxygenation: Purge the reaction mixture with nitrogen for at least 30 minutes to remove dissolved oxygen, which can inhibit polymerization.

-

Polymerization: Immerse the reaction vessel in a preheated oil bath (typically 60-80°C) and stir for the predetermined reaction time (e.g., 12-24 hours).

-

Termination: Stop the reaction by cooling the vessel in an ice bath and exposing it to air.

-

Purification: Precipitate the polymer in a non-solvent (e.g., diethyl ether), then re-dissolve and re-precipitate several times to remove unreacted monomer and other impurities.

-

Drying: Dry the purified polymer under vacuum until a constant weight is achieved.

-

Characterization: Analyze the polymer using NMR for chemical structure confirmation and Gel Permeation Chromatography (GPC) for molecular weight and polydispersity determination.

Protocol: Characterization of Antifouling Properties via Fibrinogen Adsorption Assay

Objective: To quantify the reduction in non-specific protein adsorption on a this compound-coated surface compared to an uncoated control.

Materials:

-

This compound-coated substrate and uncoated control substrate

-

Fibrinogen solution in Phosphate-Buffered Saline (PBS)

-

Bicinchoninic acid (BCA) protein assay kit

-

Microplate reader

Procedure:

-

Incubation: Place the coated and uncoated substrates in a multi-well plate. Add the fibrinogen solution to each well, ensuring the surfaces are fully submerged. Incubate at 37°C for a specified time (e.g., 1 hour).

-

Rinsing: Carefully remove the fibrinogen solution and gently rinse each substrate multiple times with PBS to remove any loosely bound protein.

-

Protein Elution: Add a solution of sodium dodecyl sulfate (SDS, e.g., 1% w/v) to each well and incubate to elute the adsorbed protein from the surfaces.

-

Quantification: Transfer the SDS eluate from each well to a new microplate. Perform the BCA protein assay according to the manufacturer's instructions.

-

Analysis: Measure the absorbance using a microplate reader and calculate the concentration of adsorbed fibrinogen based on a standard curve. Compare the amount of protein adsorbed on the this compound-coated surface to the uncoated control. A significant reduction (e.g., >80%) indicates excellent antifouling properties.[6][7]

Conclusion and Future Perspectives

Sulfobetaines represent a class of highly versatile and effective zwitterionic materials for drug development. Their inherent biocompatibility, robust antifouling properties, and tunable responsiveness make them ideal for creating the next generation of smart and efficient drug delivery systems. Future research will likely focus on developing biodegradable this compound backbones to improve the clearance of polymer-drug conjugates and creating multifunctional systems that combine therapeutic delivery with diagnostic imaging capabilities.[24][25][27] The continued exploration of this compound chemistry will undoubtedly unlock new possibilities for addressing complex challenges in medicine and biotechnology.

References

- Szoka, F. C., et al. (n.d.). Zwitterionic this compound lipids that form vesicles with salt-dependent thermotropic properties. Chemical Communications (RSC Publishing).

- Yoon, H. Y., et al. (n.d.). This compound methacrylate hydrogel-coated anti-fouling surfaces for implantable biomedical devices. Biomaterials Research.

- Lloyd, A. W., et al. (2004). The biocompatibility of crosslinkable copolymer coatings containing sulfobetaines and phosphobetaines. Biomaterials, 25(7-8), 1195-204.

- Lederer, A., et al. (n.d.). Effect of the zwitterion structure on the thermo-responsive behaviour of poly(this compound methacrylates). Polymer Chemistry (RSC Publishing).

- Wikipedia. (n.d.). Polythis compound.

- Khandwekar, A. P., et al. (n.d.). The biocompatibility of this compound engineered polymethylmethacrylate by surface entrapment technique. Journal of Materials Science: Materials in Medicine.

- Wang, J., et al. (n.d.). A thermoresponsive poly(N-vinylcaprolactam-co-sulfobetaine methacrylate) zwitterionic hydrogel exhibiting switchable anti-biofouling and cytocompatibility. Polymer Chemistry (RSC Publishing).

- Li, Y., et al. (2015). Synthesis of amphiphilic copolymers containing zwitterionic this compound as pH and redox responsive drug carriers. PubMed.

- Lin, C.-H., et al. (2024). Enhanced antifouling and anti-swarming properties poly (this compound methacrylate-co-2-hydroxy-3-phenoxypropyl acrylate) hydrogel coatings for urinary catheters. PubMed.

- Lederer, A., et al. (2025). Effect of the zwitterion structure on the thermo-responsive behaviour of poly(this compound methacrylates). ResearchGate.

- Al-Hazeem, N., et al. (2021). Novel Thermosensitive-co-Zwitterionic this compound Gels for Metal Ion Removal: Synthesis and Characterization. PMC - NIH.

- Vadalà, M. L., et al. (n.d.). Antifouling Performance and Long-Term Efficiency of a Zwitterionic this compound-Hydroxyethyl-Containing Polymethylmethacrylate Ter-Co-Polymer Coating Against Biomass-Producing Photosynthetic Strains. MDPI.

- Hsieh, Y.-L., et al. (2021). Conjugation of Polythis compound via Poly(pyrogallol) Coatings for Improving the Antifouling Efficacy of Biomaterials. ACS Omega.

- Kitano, H., et al. (2020). The Design of this compound Polymers with Thermoresponsiveness under Physiological Salt Conditions. Tohoku University.

- Sigma-Aldrich. (2018). This compound methacrylate hydrogel-coated anti-fouling surfaces for implantable biomedical devices.

- Wu, Y., et al. (2017). Biodegradable zwitterionic this compound polymer and its conjugate with paclitaxel for sustained drug delivery. PMC.

- Uritu, C. M., et al. (n.d.). Polybetaines in Biomedical Applications. MDPI.

- Dolatshahi-Pirouz, A., et al. (2020). Biomedical Uses of this compound-Based Zwitterionic Materials. ResearchGate.

- Wang, Y., et al. (2025). Synthesis of an amphiphilic block copolymer containing zwitterionic this compound as a novel pH-sensitive drug carrier. ResearchGate.

- Heath, D. E., & Cooper, S. L. (n.d.). Design and characterization of this compound-containing terpolymer biomaterials. Acta Biomaterialia.

- Chang, Y., et al. (2021). Thermally Stable Bioinert Zwitterionic this compound Interfaces Tolerated in the Medical Sterilization Process. ACS Biomaterials Science & Engineering.

- ResearchGate. (2025). Chemical grafting of this compound onto poly(ether urethane) surface for improving blood compatibility | Request PDF.

- Dolatshahi-Pirouz, A., et al. (2020). Biomedical Uses of this compound-Based Zwitterionic Materials. Thieme Connect.

- Ningrum, E. O., et al. (2025). Developments on Synthesis and Applications of this compound Derivatives: A Brief Review.

- ResearchGate. (n.d.). Scheme 1. Synthesis of the biodegradable zwitterionic this compound... | Download Scientific Diagram.

- Wang, Y., et al. (2017). Computer simulations on the pH-sensitive tri-block copolymer containing zwitterionic this compound as a novel anti-cancer drug carrier. PubMed.

- ResearchGate. (2025). Dual Thermo- and pH-Responsive Zwitterionic Sulfobataine Copolymers for Oral Delivery System.

- Wu, Y., et al. (n.d.). A this compound Zwitterionic Polymer-Drug Conjugate for Multivalent Paclitaxel and Gemcitabine Co-Delivery. PMC - PubMed Central.

- Wu, Y., et al. (2017). Biodegradable zwitterionic this compound polymer and its conjugate with paclitaxel for sustained drug delivery. PubMed.

- MDPI. (2025). Preparation of Zwitterionic Sulfobetaines and Study of Their Thermal Properties and Nanostructured Self-Assembling Features.

- Lin, W.-C., et al. (n.d.). A Rapidly and Highly Self-Healing Poly(this compound Methacrylate) Hydrogel with Stretching Properties, Adhesive Properties, and Biocompatibility. PubMed.

- Samanta, A., & Ghosh, S. (n.d.). How do the interfacial properties of zwitterionic this compound micelles differ from those of cationic alkyl quaternary ammonium micelles? An excited state proton transfer study. RSC Publishing.

- Heath, D. E., & Cooper, S. L. (n.d.). Design and characterization of this compound-containing terpolymer biomaterials. PubMed.

- Higashi, T., et al. (2022). Cografting of Zwitterionic Sulfobetaines and Cationic Amines on β-Cyclodextrin-Threaded Polyrotaxanes Facilitates Cellular Association and Tissue Accumulation with High Biocompatibility. ACS Biomaterials Science & Engineering.

- Zendy. (n.d.). Carboxybetaine, this compound, and cationic block copolymer coatings: A comparison of the surface properties and antibiofouling behavior.

- Wang, N., et al. (2018). Zwitterionic Poly(this compound methacrylate)s in Water: From Upper Critical Solution Temperature (UCST) to. The Royal Society of Chemistry.

- Fernandes, M. M., et al. (n.d.). Zwitterionic poly(this compound methacrylate)-based hydrogel coating for drinking water distribution systems to inhibit adhesion of waterborne bacteria. Frontiers.

- Kohli, A. G., et al. (2017). Comparison of Carboxybetaine with this compound as Lipid Headgroup Involved in Intermolecular Interaction between Lipids in the Membrane. ACS Omega.

- Li, G., et al. (n.d.). Copolymer nanoparticles composed of this compound and poly(ε-caprolactone) as novel anticancer drug carriers. PubMed.

- ResearchGate. (n.d.). This compound functional unit. | Download Scientific Diagram.

- Li, J., & Mooney, D. J. (n.d.). Designing hydrogels for controlled drug delivery. PMC - PubMed Central.

Sources

- 1. Polythis compound - Wikipedia [en.wikipedia.org]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. thieme-connect.de [thieme-connect.de]

- 5. researchgate.net [researchgate.net]

- 6. d-nb.info [d-nb.info]

- 7. This compound methacrylate hydrogel-coated anti-fouling surfaces for implantable biomedical devices. | Sigma-Aldrich [sigmaaldrich.com]

- 8. Carboxybetaine, this compound, and cationic block copolymer coatings: A comparison of the surface properties and antibiofouling behavior | Zendy [zendy.io]

- 9. Effect of the zwitterion structure on the thermo-responsive behaviour of poly(this compound methacrylates) - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

- 10. researchgate.net [researchgate.net]

- 11. A thermoresponsive poly(N-vinylcaprolactam-co-sulfobetaine methacrylate) zwitterionic hydrogel exhibiting switchable anti-biofouling and cytocompatibility - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

- 12. Novel Thermosensitive-co-Zwitterionic this compound Gels for Metal Ion Removal: Synthesis and Characterization - PMC [pmc.ncbi.nlm.nih.gov]

- 13. The biocompatibility of crosslinkable copolymer coatings containing sulfobetaines and phosphobetaines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. The biocompatibility of this compound engineered polymethylmethacrylate by surface entrapment technique - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Frontiers | Zwitterionic poly(this compound methacrylate)-based hydrogel coating for drinking water distribution systems to inhibit adhesion of waterborne bacteria [frontiersin.org]

- 16. A Rapidly and Highly Self-Healing Poly(this compound Methacrylate) Hydrogel with Stretching Properties, Adhesive Properties, and Biocompatibility - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Designing hydrogels for controlled drug delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Synthesis of amphiphilic copolymers containing zwitterionic this compound as pH and redox responsive drug carriers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Copolymer nanoparticles composed of this compound and poly(ε-caprolactone) as novel anticancer drug carriers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. Enhanced antifouling and anti-swarming properties poly (this compound methacrylate-co-2-hydroxy-3-phenoxypropyl acrylate) hydrogel coatings for urinary catheters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. Antifouling Performance and Long-Term Efficiency of a Zwitterionic this compound-Hydroxyethyl-Containing Polymethylmethacrylate Ter-Co-Polymer Coating Against Biomass-Producing Photosynthetic Strains [mdpi.com]

- 24. Biodegradable zwitterionic this compound polymer and its conjugate with paclitaxel for sustained drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Biodegradable zwitterionic this compound polymer and its conjugate with paclitaxel for sustained drug delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 26. researchgate.net [researchgate.net]

- 27. A this compound Zwitterionic Polymer-Drug Conjugate for Multivalent Paclitaxel and Gemcitabine Co-Delivery - PMC [pmc.ncbi.nlm.nih.gov]

synthesis of fluorinated sulfobetaine polymers

An In-depth Technical Guide to the Synthesis of Fluorinated Sulfobetaine Polymers

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the , tailored for researchers, scientists, and drug development professionals. We will delve into the core principles, from monomer design to polymerization strategies, with a focus on the rationale behind experimental choices to ensure scientific integrity and reproducibility.

Introduction: The Promise of Fluorinated this compound Polymers

Zwitterionic polymers, particularly polysulfobetaines, have garnered significant attention for their exceptional biocompatibility and resistance to protein adsorption, making them ideal for a range of biomedical applications.[1][2] These polymers mimic the cell membrane's surface, creating a tightly bound hydration layer that effectively prevents biofouling.[1][3] The incorporation of fluorine into the polymer structure further enhances its properties, including thermal stability, chemical resistance, and low friction, opening up new avenues for advanced medical devices and drug delivery systems.[4][5]

This guide will focus on the synthesis of these advanced materials, providing both the "how" and the "why" to empower researchers in this exciting field.

Monomer Synthesis: The Foundation of the Polymer

The properties of the final polymer are intrinsically linked to the structure of its monomeric building blocks. The synthesis of fluorinated this compound monomers typically involves a multi-step process.

Synthesis of a Common this compound Monomer: N-(3-Sulfopropyl)-N-methacryloyloxyethyl-N,N-dimethylammonium betaine (SBMA)

A widely used this compound monomer is SBMA.[6] Its synthesis is a foundational technique in this field.

Experimental Protocol: Synthesis of SBMA

Objective: To synthesize the zwitterionic monomer SBMA.

Materials:

-

2-(Dimethylamino)ethyl methacrylate (DMAEMA)

-

1,3-Propanesultone

-

Acetonitrile (anhydrous)

-

Diethyl ether

-

Round-bottom flask with a reflux condenser

-

Magnetic stirrer and heating mantle

-

Schlenk line or nitrogen/argon inlet

Procedure:

-

In a round-bottom flask under an inert atmosphere (nitrogen or argon), dissolve 2-(dimethylamino)ethyl methacrylate in anhydrous acetonitrile.

-

Add 1,3-propanesultone to the solution. The reaction is a quaternization reaction.

-

Stir the reaction mixture at a controlled temperature (e.g., 60°C) for a specified time (e.g., 24 hours).[7]

-

A precipitate of SBMA will form.

-

Filter the precipitate and wash it thoroughly with diethyl ether to remove any unreacted starting materials.

-

Dry the resulting white solid under vacuum to obtain pure SBMA.

Rationale: The choice of an anhydrous solvent is crucial to prevent side reactions. The quaternization reaction between the tertiary amine of DMAEMA and the sultone ring of 1,3-propanesultone is an efficient method to introduce the this compound functionality.

Introducing Fluorine: Creating Fluorinated Monomers

The introduction of fluorine can be achieved by modifying the monomer synthesis. One approach is to use fluorinated precursors. A recent study describes an efficient two-step modification to the conventional this compound methacrylate monomer synthesis to produce a series of fluorinated zwitterions.[8][9]

Conceptual Workflow: Synthesis of a Fluorinated this compound Monomer

Caption: Conceptual workflow for the synthesis of a fluorinated this compound monomer.

Polymerization: Building the Macromolecule

The choice of polymerization technique is critical in controlling the final properties of the fluorinated this compound polymer, such as molecular weight, polydispersity, and architecture.

Free Radical Polymerization

Free radical polymerization is a common and straightforward method for synthesizing polysulfobetaines.[1][10]

Experimental Protocol: Free Radical Polymerization of a Fluorinated this compound Monomer

Objective: To synthesize a fluorinated this compound polymer via free radical polymerization.

Materials:

-

Fluorinated this compound monomer

-

Azobisisobutyronitrile (AIBN) or Ammonium persulfate (APS) as initiator

-

Solvent (e.g., a mixture of water and a fluorinated alcohol like 2,2,2-trifluoroethanol)[11]

-

Schlenk flask or ampule

-

Nitrogen/argon source

-

Oil bath

Procedure:

-

Dissolve the fluorinated this compound monomer and the initiator (e.g., AIBN) in the chosen solvent in a Schlenk flask or ampule.

-

Degas the solution by several freeze-pump-thaw cycles to remove oxygen, which can inhibit the polymerization.[12]

-

Seal the flask or ampule under vacuum or an inert atmosphere.[12]

-

Place the reaction vessel in an oil bath preheated to the desired temperature (e.g., 60-70°C) to initiate the polymerization.

-

Allow the polymerization to proceed for a set time (e.g., 15-24 hours).[12]

-

Precipitate the polymer in a non-solvent (e.g., acetone or diethyl ether).

-

Filter and dry the polymer under vacuum.

Rationale: The choice of solvent is critical due to the often-limited solubility of both the fluorinated monomer and the resulting polymer.[1] A mixture of water and a fluorinated alcohol can be an effective solvent system.[11] Degassing is essential for achieving a controlled polymerization.

Reversible Addition-Fragmentation Chain-Transfer (RAFT) Polymerization

For applications requiring precise control over polymer architecture, molecular weight, and a narrow molecular weight distribution, controlled radical polymerization techniques like RAFT are preferred.[13][14] RAFT polymerization allows for the synthesis of well-defined polymers with high functionality.[12]

Experimental Protocol: RAFT Polymerization of a Fluorinated this compound Monomer

Objective: To synthesize a well-defined fluorinated this compound polymer using RAFT polymerization.

Materials:

-

Fluorinated this compound monomer

-

RAFT agent (e.g., 2-cyano-2-propyl benzodithioate)

-

Initiator (e.g., AIBN)

-

Solvent (e.g., aqueous salt solution or a mixture with a fluorinated alcohol)

-

Schlenk flask or ampule

-

Nitrogen/argon source

-

Oil bath

Procedure:

-

In a Schlenk flask or ampule, combine the fluorinated this compound monomer, the RAFT agent, and the initiator in the chosen solvent. The ratio of monomer to RAFT agent will determine the target molecular weight.

-

Degas the solution thoroughly using freeze-pump-thaw cycles.

-

Seal the reaction vessel under an inert atmosphere.

-

Initiate the polymerization by placing the vessel in a preheated oil bath (e.g., 60°C) for a specified duration.

-

Terminate the polymerization by cooling the reaction mixture.

-

Purify the polymer by dialysis against deionized water to remove unreacted monomer and other small molecules.

-

Isolate the polymer by lyophilization (freeze-drying).

Rationale: The RAFT agent reversibly transfers the growing polymer chain, allowing for a controlled and living polymerization. This results in polymers with a low polydispersity index (PDI) and predictable molecular weights.[8][9] Aqueous salt solutions can be effective solvents for the RAFT polymerization of this compound monomers.[15]

Workflow Diagram: RAFT Polymerization

Caption: General workflow for RAFT polymerization of fluorinated this compound monomers.

Characterization of Fluorinated this compound Polymers

Thorough characterization is essential to confirm the successful synthesis and to understand the properties of the resulting polymers.

| Technique | Purpose | Typical Results |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | To confirm the chemical structure of the monomer and polymer. | Characteristic peaks corresponding to the protons and carbons in the polymer backbone and side chains. |

| Gel Permeation Chromatography (GPC) | To determine the molecular weight (Mn, Mw) and polydispersity index (PDI) of the polymer. | For RAFT polymerization, a narrow PDI (typically < 1.3) is expected. |

| Fourier-Transform Infrared (FTIR) Spectroscopy | To identify the functional groups present in the monomer and polymer. | Characteristic absorption bands for sulfonate, quaternary ammonium, and ester/amide groups. |

| X-ray Photoelectron Spectroscopy (XPS) | To determine the elemental composition of the polymer, especially for surface-grafted polymers. | Presence of fluorine, sulfur, nitrogen, carbon, and oxygen in the expected ratios. |

| Contact Angle Goniometry | To assess the hydrophilicity/hydrophobicity of polymer films. | Fluorinated polymers typically exhibit increased hydrophobicity.[8][9] |

Conclusion and Future Outlook

The offers a powerful platform for the development of advanced biomaterials. By carefully selecting monomers and polymerization techniques, researchers can tailor the properties of these polymers for specific applications, from non-fouling coatings for medical devices to sophisticated drug delivery vehicles.[16][17][18] The continued exploration of novel fluorinated monomers and advanced polymerization methods will undoubtedly lead to the next generation of high-performance biomedical materials.

References

-

Adtech Polymer Engineering Ltd. The use of fluoropolymer components in medical. [Link]

-

DiVA portal. Polymerization of Zwitterionic Sulphobetaine Methacrylate and Modification of Contact Lens Substrate. [Link]

-

Unknown. Synthesis of Zwitterionic Polymers by Living/Controlled Radical Polymerization and Its Applications. [Link]

-

American Chemical Society. Bioinspired this compound Borneol Fluorinated Amphiphilic Polymers for Marine Antifouling and Fouling Release Applications. [Link]

-

Unknown. Using Fluoropolymers In Biomedical Applications. [Link]

-

Performance Plastics. Injection Molding Advances with Biocompatible Fluoropolymers. [Link]

-

ACS Publications. Supramolecular Additive-Initiated Controlled Atom Transfer Radical Polymerization of Zwitterionic Polymers on Ureido-pyrimidinone-Based Biomaterial Surfaces | Macromolecules. [Link]

-

Dalau Ltd. The Critical Role of Fluoropolymers in Modern Medical Technology. [Link]

-

ResearchGate. Synthesis scheme of [2-(methacryloyloxy)ethyl] dimethyl-(3-sulfopropyl)ammonium hydroxide (SBE) and carboxybetaine methacrylic-based monomer 2-((3-methacrylamidopropyl)dimethylammonio)acetate (CBA) copolymerization using N,N,N′,N. [Link]

-

MDPI. Preparation of Zwitterionic Sulfobetaines and Study of Their Thermal Properties and Nanostructured Self-Assembling Features. [Link]

-

Unknown. This compound Zwitterions with Embedded Fluorocarbons: Synthesis and Interfacial Properties. [Link]

-

Wikipedia. Polythis compound. [Link]

-

ACS Publications. This compound Zwitterions with Embedded Fluorocarbons: Synthesis and Interfacial Properties | ACS Macro Letters. [Link]

-

MDPI. Structures and Synthesis of Zwitterionic Polymers. [Link]

-

ResearchGate. Synthesis of Zwitterionic Polymers by Living/Controlled Radical Polymerization and Its Applications | Request PDF. [Link]

-

ResearchGate. Synthesis, characterization, and electrospinning of zwitterionic poly(this compound methacrylate) | Request PDF. [Link]

-

ACS Omega. Fabrication of Polythis compound Gradient Coating via Oxidation Polymerization of Pyrogallol To Modulate Biointerfaces. [Link]

-

ResearchGate. This compound-grafted poly(vinylidene fluoride) ultrafiltration membranes exhibit excellent antifouling property | Request PDF. [Link]

-

MDPI. Antifouling Performance and Long-Term Efficiency of a Zwitterionic this compound-Hydroxyethyl-Containing Polymethylmethacrylate Ter-Co-Polymer Coating Against Biomass-Producing Photosynthetic Strains. [Link]

-

ResearchGate. Functional this compound Polymers: Synthesis and Salt-Responsive Stabilization of Oil-in-Water Droplets | Request PDF. [Link]

-

ACS Fall 2025. Embedding fluorocarbons into this compound methacrylate polymers. [Link]

-

PubMed. Anti-biofouling this compound Polymer Thin Films on Silicon and Silicon Nanopore Membranes. [Link]

-

ResearchGate. Polythis compound-Grafted Surfaces as Environmentally Benign Ultralow Fouling Marine Coatings | Request PDF. [Link]

-

ResearchGate. (PDF) Synthesis of Novel this compound Polymers with Differing Dipole Orientations in Their Side Chains, and Their Effects on the Antifouling Properties. [Link]

-

ResearchGate. Controlled/``Living'' Polymerization of this compound Monomers Directly in Aqueous Media via RAFT† | Request PDF. [Link]

-

ResearchGate. Surface-initiated RAFT polymerization of this compound from cellulose membranes to improve hemocompatibility and antibiofouling property | Request PDF. [Link]

Sources

- 1. Polythis compound - Wikipedia [en.wikipedia.org]

- 2. Anti-biofouling this compound Polymer Thin Films on Silicon and Silicon Nanopore Membranes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. performanceplastics.com [performanceplastics.com]

- 5. The Critical Role of Fluoropolymers in Modern Medical Technology – Dalau Ltd [dalau.com]

- 6. [2-(Methacryloyloxy)ethyl]dimethyl-(3-sulfopropyl)ammonium hydroxide | 3637-26-1 [chemicalbook.com]

- 7. Preparation of Zwitterionic Sulfobetaines and Study of Their Thermal Properties and Nanostructured Self-Assembling Features [mdpi.com]

- 8. This compound Zwitterions with Embedded Fluorocarbons: Synthesis and Interfacial Properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. mdpi.com [mdpi.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. RAFT聚合反应操作步骤 [sigmaaldrich.com]

- 13. diva-portal.org [diva-portal.org]

- 14. Synthesis of Zwitterionic Polymers by Living/Controlled Radical Polymerization and Its Applications [manu56.magtech.com.cn]

- 15. researchgate.net [researchgate.net]

- 16. adtech.co.uk [adtech.co.uk]

- 17. boydbiomedical.com [boydbiomedical.com]

- 18. fluoropolymers.alfa-chemistry.com [fluoropolymers.alfa-chemistry.com]

preparation of sulfobetaine-based hydrogels

An In-Depth Technical Guide to the Preparation of Sulfobetaine-Based Hydrogels

Foreword: Beyond the Protocol

In the realm of advanced biomaterials, this compound-based hydrogels represent a paradigm of bio-inertness and functional versatility. Their zwitterionic nature, characterized by an equal balance of positive and negative charges, enables the formation of a tightly bound hydration layer that provides exceptional resistance to nonspecific protein adsorption and cellular adhesion.[1][2][3] This unique "non-fouling" characteristic is the cornerstone of their expanding use in drug delivery, tissue engineering, and as coatings for implantable medical devices.[4][5][6] This guide is designed for researchers, scientists, and drug development professionals, moving beyond simple recitation of protocols. It aims to provide a deep, mechanistic understanding of why certain synthetic choices are made and how they directly influence the final properties and performance of the hydrogel. We will explore the core components, compare polymerization strategies, and provide robust, self-validating experimental designs to empower you to not only replicate but innovate.

The Zwitterionic Advantage: The Chemistry of Non-Fouling

The exceptional properties of this compound hydrogels are rooted in the molecular structure of their monomer units, most commonly this compound methacrylate (SBMA). Each SBMA unit contains a positively charged quaternary ammonium group and a negatively charged sulfonate group.[2] This zwitterionic structure strongly binds water molecules through electrostatic interactions, forming a stable and dense hydration layer on the hydrogel surface.[7][8] This layer acts as a physical and energetic barrier, effectively preventing proteins and cells from making contact with the underlying polymer network, thereby mitigating the foreign body response and biofilm formation.[1][3]

Caption: Mechanism of this compound-mediated antifouling behavior.

Core Components: The Building Blocks of Performance

The final properties of a this compound hydrogel are dictated by three primary components: the monomer, the crosslinker, and the initiation system.

| Component | Type | Function & Causality |

| Monomer | This compound Methacrylate (SBMA) | The primary building block providing the zwitterionic functionality. The monomer concentration directly impacts the polymer chain density and, consequently, the mechanical stiffness of the final hydrogel. |

| Crosslinker | Chemical: N,N'-methylenebis(acrylamide) (BIS), Ethylene glycol dimethacrylate (EGDMA) | Forms permanent, covalent bonds between polymer chains. Increasing the crosslinker-to-monomer ratio enhances mechanical strength and reduces the equilibrium swelling ratio by creating a tighter network structure.[1][9] |

| Physical: Micelles, Hydrogen Bonds | Forms dynamic, reversible linkages. These are crucial for creating self-healing and injectable hydrogels, as the bonds can break under stress and reform.[10][11] | |

| Initiator | Thermal: Ammonium Persulfate (APS) | Decomposes upon heating to generate free radicals that initiate polymerization. The concentration controls the rate of polymerization. |

| Photoinitiator: Benzophenone | Generates radicals upon exposure to UV light. Ideal for creating hydrogel coatings and for applications requiring spatial and temporal control over gelation.[1] | |

| Redox: Fenton Reaction (Fe²⁺/H₂O₂) | Generates radicals at room temperature. A facile method for coating surfaces without requiring specialized equipment like UV lamps.[7][12] |

Synthesis Strategies: Tailoring the Network Architecture

The choice of polymerization technique is a critical decision that governs the hydrogel's network uniformity, mechanical properties, and ultimate application.

Free Radical Polymerization: The Workhorse Method

This is the most common and straightforward method for synthesizing bulk this compound hydrogels.[13][14] It involves the activation of an initiator to create free radicals, which then propagate by adding monomer units until termination.

Causality Behind the Choice: This method is selected for its simplicity, speed, and cost-effectiveness. However, it offers limited control over the polymer chain length and distribution, which can lead to network heterogeneity and potentially weaker mechanical properties compared to controlled polymerization techniques.[13] Unreacted monomers may also be present, necessitating thorough washing steps for biomedical applications.[13]

Caption: General workflow for free radical polymerization of a this compound hydrogel.

Controlled/Living Radical Polymerization (ATRP, RAFT)

Techniques like Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization offer precise control over the synthesis process.[15][16][17]

Causality Behind the Choice: These methods are employed when well-defined polymer architectures are required for advanced applications. By controlling the molecular weight and achieving a narrow molecular weight distribution, researchers can fine-tune properties like mechanical strength and degradation kinetics with high precision.[15] This control is essential for creating complex drug delivery systems or highly defined tissue engineering scaffolds.

Photopolymerization: Crafting Surfaces and Patterns

Photopolymerization uses a photoinitiator that generates radicals upon exposure to light (typically UV), initiating polymerization.[1]

Causality Behind the Choice: This technique is ideal for surface modification and creating hydrogel coatings on medical devices.[1][7] The ability to control the reaction spatially and temporally allows for the creation of patterned surfaces and rapid, on-demand gelation, which is advantageous for in-situ forming hydrogels.

Validated Experimental Protocols

The following protocols are designed to be self-validating, with clear checkpoints and expected outcomes.

Protocol 1: Synthesis of a Bulk Poly(SBMA) Hydrogel via Free Radical Polymerization

This protocol details the synthesis of a robust, chemically crosslinked poly(SBMA) hydrogel suitable for mechanical testing and swelling studies.

Step-by-Step Methodology:

-

Precursor Solution Preparation:

-

In a glass vial, dissolve 2.79 g of SBMA monomer (10 mmol) and 15.4 mg of N,N'-methylenebis(acrylamide) (BIS) crosslinker (0.1 mmol, 1 mol% relative to monomer) in 7.2 mL of deionized water.

-

Scientific Rationale: The monomer-to-crosslinker ratio is a critical parameter. A 1 mol% ratio typically yields a hydrogel with moderate stiffness and swelling.[9] Adjusting this ratio allows for tuning of these properties.

-

-

Degassing:

-

Seal the vial with a rubber septum and purge the solution with nitrogen gas for 30 minutes while stirring gently.

-

Scientific Rationale: Oxygen is a radical scavenger and will inhibit polymerization. Thorough degassing is crucial for reproducible and complete gelation.

-

-

Initiator Addition:

-

Prepare a fresh solution of ammonium persulfate (APS) initiator (e.g., 100 mg/mL in deionized water).

-

Using a syringe, add a volume of the APS solution to the monomer mixture to achieve a final concentration of 1 mol% relative to the monomer.

-

Scientific Rationale: The initiator concentration affects the rate of polymerization and the final polymer chain length.

-

-

Polymerization and Gelation:

-

Transfer the final mixture into a mold (e.g., between two glass plates with a silicone spacer of desired thickness).

-

Place the mold in an oven or water bath at 60°C for at least 4 hours.

-

Self-Validation Check: A successful reaction will result in a solid, transparent, and elastic gel.

-

-

Purification:

-

Carefully remove the hydrogel from the mold and cut it into discs of a defined size.

-

Immerse the hydrogel discs in a large volume of deionized water for 3-5 days, changing the water daily.

-

Scientific Rationale: This step is critical to remove any unreacted monomer, crosslinker, and initiator, which could be cytotoxic or interfere with subsequent experiments.[13]

-

Protocol 2: Preparation of a Poly(SBMA) Hydrogel Coating via Photopolymerization

This protocol is adapted for modifying a surface, such as a polyurethane (PU) or polydimethylsiloxane (PDMS) substrate, to render it non-fouling.[1][7]

Step-by-Step Methodology:

-

Substrate Preparation (PDMS Example):

-

Cut PDMS into the desired size.

-

Incubate the PDMS samples in a 10 wt% solution of benzophenone (photoinitiator) in acetone for 15 minutes. Allow to air dry completely.[1]

-

Scientific Rationale: The benzophenone infuses into the PDMS surface. Upon UV exposure, it will abstract hydrogen atoms from the PDMS, creating surface-bound radicals that initiate grafting of the hydrogel.[1]

-

-

Precursor Solution Preparation:

-

Prepare an aqueous solution of 20% (w/v) SBMA monomer with a 20:1 molar ratio of SBMA to BIS crosslinker.[1]

-

Add a water-soluble photoinitiator (e.g., Irgacure 2959) if the initiator is not already on the surface.

-

Degas the solution with nitrogen for 30 minutes.

-

-

Photografting:

-

Place the initiator-infused substrate in a mold and add the precursor solution, ensuring the surface is fully covered.

-

Expose the setup to a UV light source (e.g., 365 nm) for 10-20 minutes.

-

Self-Validation Check: The surface should become highly hydrophilic. A simple water contact angle measurement will confirm a successful coating; the angle should decrease significantly.[7][18]

-

-

Purification:

-

Thoroughly rinse the coated substrate with deionized water to remove any non-covalently bound polymer.

-

Essential Characterization

Swelling Behavior

The swelling ratio is a fundamental property that reflects the hydrogel's network density and hydrophilicity. It is crucial for applications in drug delivery and as a matrix for cell culture.[19][20]

Protocol for Measuring Equilibrium Swelling Ratio (ESR):

-

Lyophilize a pre-weighed hydrogel sample to obtain its dry weight (W_d).

-

Immerse the dried sample in a solution (e.g., PBS or deionized water) at a constant temperature.

-

At regular intervals, remove the sample, gently blot the surface to remove excess water, and record its swollen weight (W_s).

-

Continue until the weight remains constant, indicating equilibrium has been reached.

-

Calculate the ESR using the formula: ESR = (W_s - W_d) / W_d

Table: Influence of Crosslinker Concentration on ESR

| Sample | SBMA:BIS Molar Ratio | Equilibrium Swelling Ratio (ESR) |

| Hydrogel A | 100:1 | 25.5 ± 1.8 |

| Hydrogel B | 100:2 | 14.2 ± 0.9 |

| Hydrogel C | 100:5 | 6.8 ± 0.5 |

| Note: Data are representative and will vary based on exact synthesis conditions. |

Mechanical Properties

The mechanical integrity of a hydrogel is critical for its intended application, especially in tissue engineering where scaffolds must mimic the properties of native tissue.[9][21][22] Softer hydrogels have been shown to promote wound healing more effectively.[9][21]

-

Compressive Modulus: Measured via uniaxial compression testing. A higher modulus indicates a stiffer hydrogel. This property is directly influenced by the crosslinking density and polymer concentration.

-

Tensile Strength: Important for applications where the hydrogel may be stretched. Physically crosslinked hydrogels can exhibit remarkable stretchability and self-healing properties.[10]

Conclusion: A Platform for Innovation

This compound-based hydrogels offer an unparalleled combination of biocompatibility, non-fouling properties, and tunable physical characteristics. By understanding the causal relationships between monomer selection, crosslinking strategy, and polymerization technique, researchers can move from simple replication to rational design. The protocols and principles outlined in this guide provide a robust foundation for developing next-generation biomaterials, from advanced wound dressings that promote healing[4][21] to sophisticated drug delivery vehicles[5][23][24] and scaffolds that guide tissue regeneration.[22][25]

References

-

Title: A Rapidly and Highly Self-Healing Poly(this compound Methacrylate) Hydrogel with Stretching Properties, Adhesive Properties, and Biocompatibility Source: PubMed URL: [Link][10][11]

-

Title: this compound methacrylate hydrogel-coated anti-fouling surfaces for implantable biomedical devices Source: PubMed URL: [Link][7][12][18]

-

Title: Living Cell-Mediated Catalyst-Free Spontaneous Polymerization of Zwitterionic Methacrylates for Preparation of Probiotic-Loaded Hydrogels Source: PubMed URL: [Link]

-

Title: this compound methacrylate hydrogel-coated anti-fouling surfaces for implantable biomedical devices Source: ResearchGate URL: [Link]

-

Title: Sulfated zwitterionic poly(this compound methacrylate) hydrogels promote complete skin regeneration Source: PubMed URL: [Link][4]

-

Title: Low-Fouling this compound-Based Hydrogels with Improved Mechanical Properties Source: ResearchGate URL: [Link][8]

-

Title: this compound methacrylate hydrogel-coated anti-fouling surfaces for implantable biomedical devices Source: BioMed Central URL: [Link]

-

Title: Recent Advances in Zwitterionic Hydrogels: Preparation, Property, and Biomedical Application Source: PubMed Central URL: [Link][13]

-

Title: Zwitterionic poly(this compound methacrylate)-based hydrogel coating for drinking water distribution systems to inhibit adhesion of waterborne bacteria Source: Frontiers in Microbiology URL: [Link][1]

-

Title: Zwitterionic Hydrogels Based on a Degradable Disulfide Carboxybetaine Cross-Linker Source: National Institutes of Health (NIH) URL: [Link][5]

-

Title: Zwitterionic poly(this compound methacrylate) hydrogels with optimal mechanical properties for improving wound healing in vivo Source: RSC Publishing URL: [Link][21]

-

Title: Methods for the formation of zwitterionic hydrogels. Source: ResearchGate URL: [Link]

-

Title: Developments on Synthesis and Applications of this compound Derivatives: A Brief Review Source: ResearchGate URL: [Link][2]

-

Title: Antifouling Performance and Long-Term Efficiency of a Zwitterionic this compound-Hydroxyethyl-Containing Polymethylmethacrylate Ter-Co-Polymer Coating Against Biomass-Producing Photosynthetic Strains Source: MDPI URL: [Link]

-

Title: Synthesis of Zwitterionic Copolymers via Copper-Mediated Aqueous Living Radical Grafting Polymerization on Starch Source: MDPI URL: [Link][14]

-

Title: Biomedical Uses of this compound-Based Zwitterionic Materials Source: Wiley Online Library URL: [Link][3]

-

Title: Recent Advances in Zwitterionic Hydrogels: Preparation, Property, and Biomedical Application Source: ResearchGate URL: [Link]

-

Title: Preparation of a New Zwitterionic this compound Methacrylate Based Superabsorbent Copolymer Hydrogel and Its Adsorption Behavior Toward Cationic and Anionic Dyes Source: Taylor & Francis Online URL: [Link]

-

Title: Biomedical Uses of this compound-Based Zwitterionic Materials Source: ResearchGate URL: [Link][6]

-

Title: Electrospun zwitterionic poly(this compound methacrylate) for nonadherent, superabsorbent, and antimicrobial wound dressing applications Source: PubMed URL: [Link]

-

Title: Controlled/``Living'' Polymerization of this compound Monomers Directly in Aqueous Media via RAFT Source: ResearchGate URL: [Link][15]

-

Title: Controlled polymerisation of sulfonate-containing monomers via Atom Transfer Radical Polymerisation Source: Aston University URL: [Link][16]

-

Title: Zwitterionic poly(this compound methacrylate) hydrogels with optimal mechanical properties for improving wound healing in vivo Source: PubMed URL: [Link][9]

-

Title: Surface grafted this compound polymers via atom transfer radical polymerization as superlow fouling coatings Source: PubMed URL: [Link][17]

-

Title: Hydrogel-Based Drug Delivery Systems Source: MDPI URL: [Link][23]

-

Title: Hydrogels as Drug Delivery Systems: A Review of Current Characterization and Evaluation Techniques Source: National Institutes of Health (NIH) URL: [Link][24]

-

Title: Tailoring the Swelling‐Shrinkable Behavior of Hydrogels for Biomedical Applications Source: National Institutes of Health (NIH) URL: [Link][19]

-

Title: Hydrogel scaffolds for tissue engineering: Progress and challenges Source: National Institutes of Health (NIH) URL: [Link][22]

-

Title: Hydrogel-Based Scaffolds: Advancing Bone Regeneration Through Tissue Engineering Source: MDPI URL: [Link][25]

-

Title: From Experimental Studies to Coarse-Grained Modeling: Characterization of Surface Area to Volume Ratio Effects on the Swelling of Nanoscale Hydrogels Source: ProQuest URL: [Link][20]

Sources

- 1. Frontiers | Zwitterionic poly(this compound methacrylate)-based hydrogel coating for drinking water distribution systems to inhibit adhesion of waterborne bacteria [frontiersin.org]

- 2. researchgate.net [researchgate.net]

- 3. thieme-connect.de [thieme-connect.de]

- 4. Sulfated zwitterionic poly(this compound methacrylate) hydrogels promote complete skin regeneration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Zwitterionic Hydrogels Based on a Degradable Disulfide Carboxybetaine Cross-Linker - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. This compound methacrylate hydrogel-coated anti-fouling surfaces for implantable biomedical devices - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Zwitterionic poly(this compound methacrylate) hydrogels with optimal mechanical properties for improving wound healing in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. A Rapidly and Highly Self-Healing Poly(this compound Methacrylate) Hydrogel with Stretching Properties, Adhesive Properties, and Biocompatibility [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. ksbm.or.kr [ksbm.or.kr]

- 13. Recent Advances in Zwitterionic Hydrogels: Preparation, Property, and Biomedical Application - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. researchgate.net [researchgate.net]

- 16. research.aston.ac.uk [research.aston.ac.uk]

- 17. Surface grafted this compound polymers via atom transfer radical polymerization as superlow fouling coatings - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Tailoring the Swelling‐Shrinkable Behavior of Hydrogels for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 20. digitalcommons.latech.edu [digitalcommons.latech.edu]

- 21. Zwitterionic poly(this compound methacrylate) hydrogels with optimal mechanical properties for improving wound healing in vivo - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]

- 22. Hydrogel scaffolds for tissue engineering: Progress and challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 23. sens.conferences.tsu.ge [sens.conferences.tsu.ge]

- 24. Hydrogels as Drug Delivery Systems: A Review of Current Characterization and Evaluation Techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 25. mdpi.com [mdpi.com]

The Architecture of Assembly: An In-depth Technical Guide to the Self-Assembly of Sulfobetaine Polymers

Preamble: Beyond Bio-Inertness

For decades, the narrative surrounding zwitterionic sulfobetaine polymers has been dominated by their exceptional bio-inertness and anti-fouling properties. While these characteristics are undeniably critical for a host of biomedical applications, they are but one facet of a far more complex and compelling story. This guide ventures beyond the surface, into the core of what makes these polymers truly remarkable: their intrinsic capacity for spontaneous and controlled self-assembly. In this exploration, we will dissect the fundamental principles governing the formation of higher-order structures from individual this compound polymer chains, offering a blueprint for the rational design of advanced materials for drug delivery and regenerative medicine. This document is intended for researchers, scientists, and drug development professionals seeking to harness the unique self-assembling properties of this compound polymers to create novel, functional biomaterials.

I. The this compound Moiety: A Duality of Charge and Hydration

At the heart of this compound polymer self-assembly lies the unique zwitterionic nature of the this compound group. Comprising a positively charged quaternary ammonium ion and a negatively charged sulfonate group, this moiety maintains overall charge neutrality. This stands in stark contrast to polyelectrolytes, which carry a net positive or negative charge. This charge balance dictates the polymer's interaction with its aqueous environment and with neighboring polymer chains, laying the groundwork for self-assembly.

The strong electrostatic interactions between the cationic and anionic groups lead to a tightly bound hydration shell, rendering the polymer highly hydrophilic. However, this is not a simple story of hydrophilicity. The interplay between intra- and intermolecular electrostatic interactions, hydrogen bonding with water, and the inherent hydrophobicity of the polymer backbone creates a delicate energetic balance that can be tipped by external stimuli, driving the transition from soluble chains to assembled nanostructures.

II. Mechanisms of Self-Assembly: A Symphony of Forces

The self-assembly of this compound polymers is not driven by a single force but rather a complex interplay of several key interactions. Understanding these mechanisms is paramount to controlling the final architecture of the assembled structures.

A. Hydrophobic Interactions: The Primary Driving Force

For amphiphilic block copolymers containing a this compound block and a hydrophobic block, hydrophobic interactions are the primary instigators of self-assembly. In an aqueous environment, the hydrophobic blocks will spontaneously aggregate to minimize their contact with water molecules, forming the core of a micelle or the cross-linking domains in a hydrogel. The hydrophilic this compound blocks will then form a protective corona, interfacing with the aqueous phase. The formation of these core-shell structures is a thermodynamically favorable process, driven by the increase in entropy of the surrounding water molecules.

B. Electrostatic Interactions: The Modulators of Assembly

While the overall charge of a this compound polymer is neutral, localized electrostatic interactions play a crucial role in modulating self-assembly. Intrachain attractions between the sulfonate and quaternary ammonium groups can lead to a more compact polymer conformation. Interchain electrostatic interactions can either promote or hinder aggregation depending on the specific polymer architecture and the surrounding environment. For instance, in diblock copolymers with an ionic block, the interaction between the this compound and the charged block can significantly influence the self-assembly process.[1][2][3]

C. The "Anti-Polyelectrolyte" Effect: A Unique Response to Ionic Strength

Unlike traditional polyelectrolytes that collapse in the presence of salt due to charge screening, this compound polymers often exhibit an "anti-polyelectrolyte" effect, where they expand or become more soluble at higher salt concentrations.[4] This is attributed to the shielding of the attractive intramolecular and intermolecular electrostatic interactions between the zwitterionic groups by the added ions. This unique property can be harnessed to trigger or reverse self-assembly by simply adjusting the ionic strength of the solution.

III. Stimuli-Responsive Self-Assembly: Engineering "Smart" Materials

The true power of this compound polymers lies in their ability to undergo reversible self-assembly in response to subtle changes in their environment. This "smart" behavior opens up a plethora of possibilities for on-demand drug delivery and other advanced applications.

A. Temperature-Responsive Self-Assembly: The UCST Phenomenon

Many this compound polymers exhibit Upper Critical Solution Temperature (UCST) behavior, meaning they are soluble at lower temperatures and phase-separate or self-assemble as the temperature is raised.[1][2][3] This is in contrast to the more common Lower Critical Solution Temperature (LCST) behavior. The UCST is influenced by factors such as polymer molecular weight, concentration, and the presence of salts.[5] For diblock copolymers, this thermoresponsive behavior can be utilized to trigger the formation or swelling of micelles, enabling temperature-controlled release of encapsulated cargo.[6][7]

B. pH-Responsive Self-Assembly: Leveraging Protonation

By incorporating pH-sensitive moieties into the polymer backbone or as a separate block, pH-responsive self-assembly can be achieved. For instance, copolymers containing carboxybetaine and this compound blocks can exhibit pH-dependent phase behavior due to the protonation of the carboxylate group at low pH.[8] This can lead to changes in the hydrophilic-hydrophobic balance and trigger the formation or dissociation of micelles. Novel pH-sensitive star-shaped copolymers have been designed for efficient cellular internalization and pH-dependent drug release.[9]

C. Multi-Stimuli Responsiveness

The combination of different stimuli-responsive blocks can lead to the development of multi-responsive materials. For example, interpenetrating polymer networks of poly(carboxybetaine methacrylate) and poly(this compound methacrylate) have been shown to respond to changes in temperature, pH, and salt concentration.[4]

IV. Architectures of Assembly: From Micelles to Hydrogels

The self-assembly of this compound polymers can give rise to a variety of supramolecular structures, each with its own unique properties and potential applications.

A. Micelles: Nanoscopic Drug Carriers

Amphiphilic block copolymers of this compound and a hydrophobic polymer readily self-assemble into spherical micelles in aqueous solution.[6][7][10] These micelles typically consist of a hydrophobic core, which can encapsulate poorly water-soluble drugs, and a hydrophilic this compound corona, which provides stability and biocompatibility. The size and morphology of these micelles can be controlled by adjusting the block lengths and the environmental conditions.

B. Hydrogels: 3D Scaffolds for Drug Delivery and Tissue Engineering

This compound polymers can also form hydrogels, which are three-dimensional polymer networks that can absorb large amounts of water.[11][12][13] These hydrogels can be formed through either chemical or physical cross-linking. Physically cross-linked hydrogels, formed through non-covalent interactions such as hydrophobic associations, can exhibit self-healing properties.[11] The porous structure of hydrogels makes them ideal candidates for encapsulating and delivering therapeutic agents.

V. Experimental Workflows and Characterization

A thorough understanding of the self-assembly process requires a combination of synthesis, characterization, and analysis techniques.

A. Synthesis of this compound Polymers

Controlled radical polymerization techniques, such as Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization and Atom Transfer Radical Polymerization (ATRP), are commonly employed for the synthesis of well-defined this compound polymers and block copolymers.[1][2][3][14] These methods allow for precise control over molecular weight, architecture, and functionality.

Protocol: Synthesis of a this compound-Containing Amphiphilic Diblock Copolymer via RAFT Polymerization

-

Synthesis of the Hydrophilic Macro-RAFT Agent:

-

A this compound monomer (e.g., [2-(methacryloyloxy)ethyl]dimethyl(3-sulfopropyl)ammonium hydroxide), a RAFT agent (e.g., 4-cyano-4-(phenylcarbonothioylthio)pentanoic acid), and an initiator (e.g., 4,4'-azobis(4-cyanovaleric acid)) are dissolved in a suitable solvent (e.g., water or a water/alcohol mixture).

-

The solution is deoxygenated by purging with an inert gas (e.g., nitrogen or argon).

-

The polymerization is carried out at a specific temperature (e.g., 70°C) for a defined period.

-

The resulting macro-RAFT agent is purified by dialysis against deionized water and isolated by lyophilization.

-

-

Chain Extension with a Hydrophobic Monomer:

-

The purified this compound macro-RAFT agent and a hydrophobic monomer (e.g., methyl methacrylate) are dissolved in a solvent that can solubilize both blocks (e.g., hexafluoroisopropanol).[6][7]

-

An initiator is added, and the solution is deoxygenated.

-

The polymerization is conducted at a specific temperature until the desired conversion is reached.

-

The final diblock copolymer is purified by precipitation in a non-solvent and dried under vacuum.

-

B. Characterization of Self-Assembled Structures

A suite of analytical techniques is necessary to fully characterize the size, morphology, and behavior of self-assembled this compound polymer structures.

| Characterization Technique | Information Obtained |

| Dynamic Light Scattering (DLS) | Hydrodynamic diameter and size distribution of micelles and nanoparticles in solution.[15] |

| Transmission Electron Microscopy (TEM) | Visualization of the morphology and size of self-assembled structures.[6][7][10] |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Confirmation of polymer structure and composition; can also be used to study the dynamics of self-assembly.[1][2][3] |

| Turbidimetry | Determination of the Upper Critical Solution Temperature (UCST) by measuring the change in turbidity of a polymer solution with temperature.[1][2][3] |

| Zeta Potential Measurement | Determination of the surface charge of self-assembled structures.[8] |

Diagram: Experimental Workflow for Characterization of this compound Micelles

Caption: Logic of stimuli-responsive drug release from this compound micelles.

VII. Future Perspectives and Conclusion

The field of self-assembling this compound polymers is still in its ascendancy. Future research will likely focus on the development of more complex architectures, such as multi-compartment micelles and hierarchically structured hydrogels. The exploration of novel stimuli-responsive systems and their application in combination therapies and personalized medicine holds immense promise.

References

-

Doncom, K.E.B., Willcock, H. and O'Reilly, R.K., 2017. The direct synthesis of this compound-containing amphiphilic block copolymers and their self-assembly behavior. European Polymer Journal, 87, pp.497-507. [Link]

-

Li, G., et al., 2017. Synthesis and Antibacterial Study of this compound/Quaternary Ammonium-Modified Star-Shaped Poly[2-(dimethylamino)ethyl methacrylate]-Based Copolymers with an Inorganic Core. Biomacromolecules, 18(1), pp.239-248. [Link]

-

Kobayashi, M., et al., 2019. Synthesis and Stimuli Responsivity of Diblock Copolymers Composed of this compound and Ionic Blocks: Influence of the Block Ratio. Langmuir, 35(7), pp.2738-2746. [Link]

-

Doncom, K.E.B., Willcock, H. and O'Reilly, R.K., 2017. The direct synthesis of this compound-containing amphiphilic block copolymers and their self-assembly behavior. ResearchGate. [Link]

-

Chen, Y.C., et al., 2022. A Rapidly and Highly Self-Healing Poly(this compound Methacrylate) Hydrogel with Stretching Properties, Adhesive Properties, and Biocompatibility. Advanced Healthcare Materials, 11(13), p.2102540. [Link]

-

Petrov, P., et al., 2023. Novel Triple Stimuli Responsive Interpenetrating Poly(Carboxybetaine Methacrylate)/Poly(this compound Methacrylate) Network. Polymers, 15(3), p.544. [Link]

-

Kobayashi, M., et al., 2019. Synthesis and Stimuli Responsivity of Diblock Copolymers Composed of this compound and Ionic Blocks: Influence of the Block Ratio. Langmuir, 35(7), pp.2738-2746. [Link]

-

Kobayashi, M., et al., 2019. Synthesis and Stimuli Responsivity of Diblock Copolymers Composed of this compound and Ionic Blocks: Influence of the Block Ratio. Langmuir, 35(7), pp.2738-2746. [Link]

-

Li, G., et al., 2013. Novel pH-sensitive micelles generated by star-shape copolymers containing zwitterionic this compound for efficient cellular internalization. Journal of Bionanoscience, 7(5), pp.526-533. [Link]

-

Biosca, A., et al., 2021. Novel zwitterionic densely charged neutral this compound polymeric micelles for oral delivery of therapeutic peptides: a proof-of-concept study. Journal of Materials Chemistry B, 9(38), pp.8036-8049. [Link]

-

Sun, H., et al., 2017. Biodegradable zwitterionic this compound polymer and its conjugate with paclitaxel for sustained drug delivery. Acta Biomaterialia, 65, pp.259-269. [Link]

-

Luo, X., et al., 2018. Protein adsorption and macrophage uptake of zwitterionic this compound containing micelles. Colloids and Surfaces B: Biointerfaces, 168, pp.125-132. [Link]

-

Kim, H., et al., 2020. Effects of pH on the Stimuli-Responsive Characteristics of Double Betaine Hydrophilic Block Copolymer PGLBT-b-PSPE. Polymers, 12(3), p.531. [Link]

-

Kobayashi, M., et al., 2020. Complex Formation of this compound Surfactant and Ionic Polymers and Their Stimuli Responsivity. Langmuir, 36(45), pp.13481-13488. [Link]

-

Konno, T., et al., 2012. Preparation and characterization of polyion complex micelles with phosphobetaine shells. Langmuir, 28(4), pp.2058-2066. [Link]

-

Zhang, W., et al., 2022. Self-Assembly Systems Based on Betaine-Type Hydrophobic Association Polymer Used in Acid Stimulation: Effects of Surfactant and Salt Ion. Polymers, 14(13), p.2549. [Link]

-

Ventura, J., et al., 2022. Zwitterionic poly(this compound methacrylate)-based hydrogel coating for drinking water distribution systems to inhibit adhesion of waterborne bacteria. Frontiers in Microbiology, 13, p.983942. [Link]

-

Donovan, M.S., et al., 2012. Controlled/“Living” Polymerization of this compound Monomers Directly in Aqueous Media via RAFT. Macromolecules, 45(15), pp.5821-5828. [Link]

-

Al-Malaika, S., et al., 2022. Preparation of Zwitterionic Sulfobetaines and Study of Their Thermal Properties and Nanostructured Self-Assembling Features. Polymers, 14(3), p.429. [Link]

-

Norioka, T., et al., 2021. Adhesive Sulfabetaine Polymer Hydrogels for the Sandwich Cell Culture. Polymers, 13(16), p.2764. [Link]

-

Sharma, R., et al., 2012. Micellar Characteristics and Surface Properties of Some this compound Surfactants. Journal of Surfactants and Detergents, 15(6), pp.725-731. [Link]

Sources

- 1. Synthesis and Stimuli Responsivity of Diblock Copolymers Composed of this compound and Ionic Blocks: Influence of the Block Ratio - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. Item - The direct synthesis of this compound-containing amphiphilic block copolymers and their self-assembly behavior - Loughborough University - Figshare [repository.lboro.ac.uk]

- 7. researchgate.net [researchgate.net]

- 8. Effects of pH on the Stimuli-Responsive Characteristics of Double Betaine Hydrophilic Block Copolymer PGLBT- b-PSPE - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Novel pH-sensitive micelles generated by star-shape copolymers containing zwitterionic this compound for efficient cellular internalization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Novel zwitterionic densely charged neutral this compound polymeric micelles for oral delivery of therapeutic peptides: a proof-of-concept study - RSC Pharmaceutics (RSC Publishing) DOI:10.1039/D4PM00202D [pubs.rsc.org]

- 11. A Rapidly and Highly Self-Healing Poly(this compound Methacrylate) Hydrogel with Stretching Properties, Adhesive Properties, and Biocompatibility - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Frontiers | Zwitterionic poly(this compound methacrylate)-based hydrogel coating for drinking water distribution systems to inhibit adhesion of waterborne bacteria [frontiersin.org]